molecular formula C13H22N2O4 B580573 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane CAS No. 1363381-43-4

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Cat. No.: B580573
CAS No.: 1363381-43-4
M. Wt: 270.329
InChI Key: PSJVWIIBVVDMHJ-UHFFFAOYSA-N
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Description

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol. It is known for its unique spirocyclic structure, which includes a spiro junction between a diaza ring and an oxa ring. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane typically involves the reaction of tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities that adhere to stringent quality control standards. These facilities use advanced synthetic techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane-8-carboxylate
  • tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it valuable in research and development.

Properties

IUPAC Name

tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(9-15)6-8-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJVWIIBVVDMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128261
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-43-4
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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